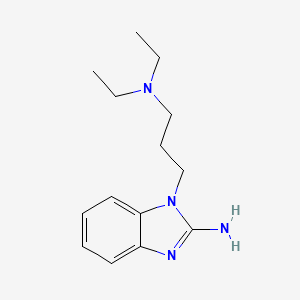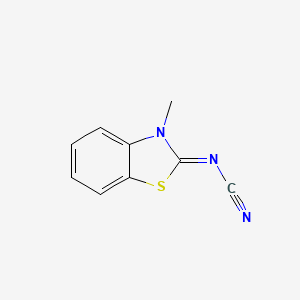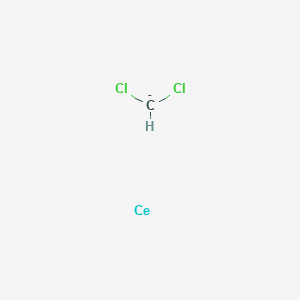
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- can be synthesized through a multi-step process involving the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. The reaction typically requires acidic or basic conditions and may involve catalysts such as zinc chloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. This method is more efficient compared to conventional heating, reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1H-Benzimidazole-1-ethanamine, 5-amino-N,N-diethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-dimethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
Comparison: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability .
Properties
CAS No. |
92494-07-0 |
|---|---|
Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)16-14(18)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16) |
InChI Key |
UVXISWNPIOAPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)



![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)


